Cas no 1352510-17-8 (4-{3-Methyl-5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-morpholine)

4-{3-Methyl-5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-morpholine structure
1352510-17-8 structure
商品名:4-{3-Methyl-5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-morpholine
CAS番号:1352510-17-8
MF:C21H27N3O3S
メガワット:401.522383928299
CID:5188829

4-{3-Methyl-5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-morpholine 化学的及び物理的性質

名前と識別子

    • 4-{3-Methyl-5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-morpholine
    • インチ: 1S/C21H27N3O3S/c1-16-5-7-19(8-6-16)28(25,26)24-9-3-4-20(24)18-14-17(2)21(22-15-18)23-10-12-27-13-11-23/h5-8,14-15,20H,3-4,9-13H2,1-2H3
    • InChIKey: WEPMQULHONIFTP-UHFFFAOYSA-N
    • ほほえんだ: N1(C2=NC=C(C3CCCN3S(C3=CC=C(C)C=C3)(=O)=O)C=C2C)CCOCC1

4-{3-Methyl-5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-morpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM495684-1g
4-(3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine
1352510-17-8 97%
1g
$681 2023-01-10

4-{3-Methyl-5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-morpholine 関連文献

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4-{3-Methyl-5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-morpholineに関する追加情報

Comprehensive Overview of 4-{3-Methyl-5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-morpholine (CAS No. 1352510-17-8)

4-{3-Methyl-5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-morpholine (CAS No. 1352510-17-8) is a structurally complex organic compound that has garnered significant attention in pharmaceutical and chemical research. Its unique molecular architecture, featuring a morpholine ring, a pyridine backbone, and a toluene-4-sulfonyl group, makes it a promising candidate for various applications, particularly in drug discovery and development. Researchers are increasingly exploring its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted therapy and precision medicine.

The compound's CAS No. 1352510-17-8 serves as a critical identifier in chemical databases, ensuring accurate tracking and regulatory compliance. Its IUPAC name reflects the intricate bonding patterns, including the 3-methylpyridine and pyrrolidine moieties, which contribute to its stereochemical properties. Recent studies highlight its role in structure-activity relationship (SAR) analyses, a hot topic in medicinal chemistry, where researchers aim to optimize bioactive molecules for enhanced efficacy and reduced side effects.

In the context of AI-driven drug discovery, 4-{3-Methyl-5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-morpholine exemplifies how computational tools like molecular docking and quantitative structure-activity relationship (QSAR) models accelerate lead optimization. This aligns with frequent search queries such as "how to improve drug bioavailability" or "best practices for hit-to-lead optimization." The compound's toluene-4-sulfonyl group, in particular, is a subject of interest due to its potential to influence metabolic stability and membrane permeability.

From a synthetic chemistry perspective, the compound's pyrrolidin-2-yl segment offers versatility for further derivatization, a key focus area for researchers exploring fragment-based drug design. Its morpholine ring, a common pharmacophore in FDA-approved drugs, underscores its relevance in addressing drug-likeness challenges—a frequently searched term in pharmaceutical forums. Recent publications also discuss its potential in central nervous system (CNS) drug development, given the morpholine moiety's ability to enhance blood-brain barrier penetration.

Environmental and green chemistry considerations are increasingly shaping compound evaluation. While CAS No. 1352510-17-8 is not classified as hazardous, its synthesis pathways are being scrutinized for atom economy and solvent selection—topics trending in sustainable chemistry circles. This aligns with search trends like "green solvents for heterocyclic synthesis" or "catalytic approaches for sulfonamide formation."

In summary, 4-{3-Methyl-5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-morpholine represents a compelling case study at the intersection of medicinal chemistry, computational biology, and sustainable synthesis. Its structural features and research applications address multiple contemporary scientific questions, making it a valuable subject for both academic and industrial investigations.

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